molecular formula C19H25N3O2 B2710332 N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide CAS No. 2093853-47-3

N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide

Katalognummer B2710332
CAS-Nummer: 2093853-47-3
Molekulargewicht: 327.428
InChI-Schlüssel: SIZKLIHBPIQSPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide, also known as CPP-115, is a small molecule drug that has shown promising results in various scientific research applications. This compound belongs to the class of GABA aminotransferase inhibitors and has been studied extensively for its potential therapeutic effects in various neurological disorders.

Wirkmechanismus

N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide increases the levels of GABA in the brain, which can help reduce seizures and anxiety.
Biochemical and Physiological Effects
N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide has been shown to increase GABA levels in the brain, which can help reduce seizures and anxiety. Additionally, N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide has been shown to reduce drug-seeking behavior in animal models of addiction. However, further studies are needed to fully understand the biochemical and physiological effects of N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide in lab experiments is its specificity towards GABA aminotransferase, which allows for targeted inhibition of this enzyme. Additionally, N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide has been shown to have a favorable safety profile in animal studies. However, one limitation of using N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer.

Zukünftige Richtungen

There are several future directions for the study of N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide. One direction is to further investigate its potential therapeutic effects in neurological disorders such as epilepsy, addiction, and anxiety. Additionally, more studies are needed to fully understand the biochemical and physiological effects of N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide. Finally, future research could focus on developing more efficient synthesis methods for N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide to improve its solubility and bioavailability.

Synthesemethoden

N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide is synthesized through a multi-step process that involves the reaction of 1-cyanocyclohexane with 3-phenylmorpholine in the presence of a base. The resulting intermediate is then reacted with acetic anhydride to obtain the final product. This synthesis method has been optimized to produce high yields of pure N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide.

Wissenschaftliche Forschungsanwendungen

N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide has been studied extensively for its potential therapeutic effects in various neurological disorders such as epilepsy, addiction, and anxiety. In preclinical studies, N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide has been shown to increase GABA levels in the brain, which can help reduce seizures and anxiety. Additionally, N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide has been shown to reduce drug-seeking behavior in animal models of addiction.

Eigenschaften

IUPAC Name

N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c20-15-19(9-5-2-6-10-19)21-18(23)13-22-11-12-24-14-17(22)16-7-3-1-4-8-16/h1,3-4,7-8,17H,2,5-6,9-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZKLIHBPIQSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CN2CCOCC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.